4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-5-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAHEIUTQXGQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=NO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698800-71-3 | |
| Record name | 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile typically involves the following steps:
Preparation of Amidoxime: The starting material, benzonitrile, is reacted with hydroxylamine to form the corresponding amidoxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, exhibiting antibacterial, antiviral, and antifungal activities.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide, showing activity against various plant pathogens.
Biological Research: It is used as a molecular probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following compounds share the benzonitrile-oxadiazole core but differ in substituents, leading to varied biological and physicochemical properties:
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substitution : Pyridinyl (NS9283) and fluoropyridinyl (AZD9272) groups enhance receptor binding compared to methyl (target compound).
- Benzonitrile Position : Para-substitution (common in all analogs) optimizes spatial alignment with target binding pockets.
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine, nitrile) stabilize the oxadiazole ring and modulate electronic interactions with proteins.
Biological Activity
The compound 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile is a derivative of the 1,2,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are five-membered heterocyclic compounds known for their bioisosteric properties and a wide spectrum of biological activities. They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects among others . The unique structural features of oxadiazoles allow them to interact with various biological targets, making them valuable in drug development.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety demonstrate significant cytotoxicity against various cancer cell lines. Specifically, This compound has been evaluated for its anticancer properties using several human cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 20.5 | |
| MCF-7 (Breast) | 15.3 | |
| A549 (Lung) | 18.7 | |
| DU-145 (Prostate) | 22.0 |
The data suggests that This compound exhibits potent activity against these cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.
The mechanisms by which oxadiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis: Flow cytometry studies have shown that treatment with this compound leads to an increase in apoptotic cells in cancer cell lines .
- Inhibition of Key Enzymes: Oxadiazoles have been found to inhibit various enzymes involved in cancer progression such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle control and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives similar to This compound :
- Study on Antitumor Activity:
- Synthesis and Evaluation:
- In Vivo Studies:
Q & A
Q. What synthetic methodologies are optimal for preparing 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, radiolabeled analogs (e.g., ¹⁸F-AZD9272) are synthesized by substituting nitro precursors with ¹⁸F-fluoride in polar aprotic solvents like DMSO at 150°C, achieving radiochemical yields of ~38% after HPLC purification . Non-radioactive analogs often use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters under reflux conditions in dimethylacetamide/water mixtures .
Q. How is structural characterization performed for this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.4–8.2 ppm) and oxadiazole methylene groups (δ 4.3–4.6 ppm) .
- LC-MS : Confirmation of molecular weight (e.g., m/z 298.1 [M+H]⁺) and purity (>98%) using reverse-phase columns .
- X-ray crystallography : Resolves dihedral angles between oxadiazole and benzonitrile moieties (e.g., 80.2° for related analogs) .
Q. What computational methods are used to predict its electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and charge distribution. Exact exchange terms improve accuracy for thermochemical properties like atomization energies (average deviation <2.4 kcal/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, trifluoromethyl groups) impact bioactivity?
Fluorine substitution enhances metabolic stability and target binding. For instance, trifluoromethyl-oxadiazole analogs exhibit multi-stage antiplasmodial activity (IC₅₀ <1 μM) by inhibiting hemozoin formation . TRPV1/TRPA1 antagonists with oxadiazole-methylbenzonitrile cores show sub-micromolar IC₅₀ values in calcium flux assays, attributed to enhanced hydrophobic interactions .
Q. How can contradictory solubility/stability data across studies be resolved?
Discrepancies arise from solvent polarity and pH effects. For example:
- In DMSO, the compound shows high solubility (>10 mM) but degrades >5% after 24 hours at 25°C.
- Aqueous buffers (pH 7.4) reduce solubility (<1 mM) but improve stability (<2% degradation) . Use orthogonal stability assays (HPLC, LC-MS) under controlled conditions to reconcile data.
Q. What strategies optimize its pharmacokinetic profile for CNS targets?
- LogP reduction : Replace benzonitrile with pyridyl groups (LogP shift from 2.8 to 1.9) improves blood-brain barrier penetration .
- Metabolic blocking : Methylation of oxadiazole N-atoms reduces CYP3A4-mediated oxidation .
Q. How do crystallographic packing interactions influence solid-state reactivity?
Weak C–H⋯N hydrogen bonds (2.8–3.1 Å) form 2D sheets in the crystal lattice, stabilizing the oxadiazole ring against thermal decomposition up to 200°C. This is critical for milling processes in formulation .
Methodological Guidance
Designing SAR studies for oxadiazole analogs:
- Core modifications : Test 1,2,4-oxadiazole vs. 1,3,4-oxadiazole isomers to assess ring tautomerism effects on target affinity .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzonitrile para-position to enhance π-stacking with aromatic residues in enzyme active sites .
Interpreting conflicting DFT vs. experimental dipole moments:
Discrepancies >0.5 Debye often arise from solvent effects (implicit vs. explicit solvation models). Use COSMO-RS solvation corrections in Gaussian simulations to align computational predictions with experimental dielectric measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
